molecular formula C23H23ClN4O2 B14961520 3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B14961520
M. Wt: 422.9 g/mol
InChI Key: GRAKPOULIIAHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. It belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives . Further reactions, such as acetylation and formylation, can yield the desired pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a cyclohexyl ring. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-cyclohexyl-4-(methoxymethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H23ClN4O2/c1-30-14-19-21(15-7-9-16(24)10-8-15)22-25-13-18-20(28(22)26-19)11-12-27(23(18)29)17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3

InChI Key

GRAKPOULIIAHPH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.